molecular formula C8H11N3O3 B1352951 2-Morpholinopyrimidine-4,6-diol CAS No. 24193-00-8

2-Morpholinopyrimidine-4,6-diol

Cat. No. B1352951
CAS RN: 24193-00-8
M. Wt: 197.19 g/mol
InChI Key: XCHQPQVLYGBMFD-UHFFFAOYSA-N
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Description

2-Morpholinopyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C8H11N3O3 . It is also known as morpholin-2-yl-pyrimidine-4,6-diol, morpholinopyrimidinol, and MPPD.


Molecular Structure Analysis

The molecular structure of 2-Morpholinopyrimidine-4,6-diol is characterized by a pyrimidine ring attached to a morpholine ring . The molecular formula is C8H11N3O3 .


Physical And Chemical Properties Analysis

2-Morpholinopyrimidine-4,6-diol is a white to off-white crystalline powder. It has a molecular weight of 197.19 g/mol .

Scientific Research Applications

Summary of the Application

“2-Morpholinopyrimidine-4,6-diol” and its derivatives have been used in the design and synthesis of novel GPR84 agonists . GPR84 is a G protein-coupled receptor (GPCR) that is predominantly expressed in immune cells and plays important roles in inflammation, fibrosis, and metabolism .

Methods of Application or Experimental Procedures

A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized based on a high-throughput screening (HTS) hit . The research involved the use of synthetic lipid-mimetic ligands and putative endogenous ligands, a medium-chain fatty acid (MCFA) 3-hydroxy lauric acid (3-OH-C12) .

Results or Outcomes

The most potent agonist of GPR84 reported so far is 6-Nonylpyridine-2,4-diol, with an EC50 of 0.189 nM . These novel GPR84 agonists provide valuable tools for the study of the physiological functions of GPR84 .

Safety And Hazards

The safety data sheet for 2-Morpholinopyrimidine-4,6-diol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQPQVLYGBMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406060
Record name 2-Morpholinopyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyrimidine-4,6-diol

CAS RN

24193-00-8
Record name 6-Hydroxy-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24193-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinopyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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